

Application Notes: 1-Methylhistamine ELISA Kit for Clinical Research

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Compound of Interest

Compound Name: 1-Methylhistamine

Cat. No.: B192778

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Audience: Researchers, scientists, and drug development professionals.

Introduction

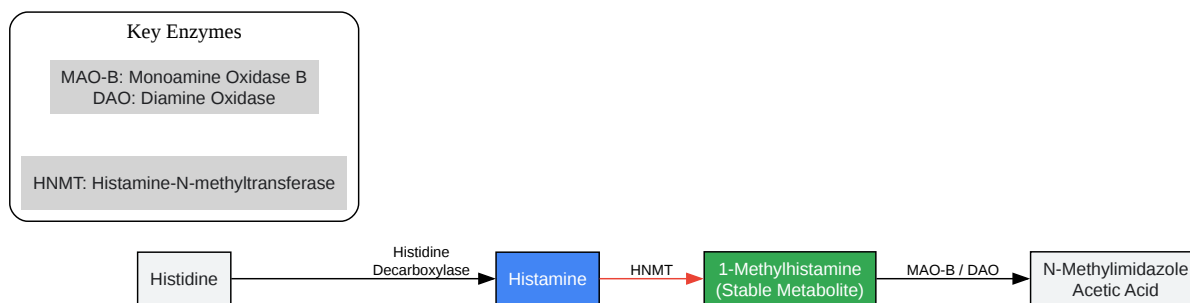
Histamine is a critical mediator in numerous biological processes, including allergic reactions, inflammation, and gastric acid secretion.[1] It is produced from the amino acid histidine and stored primarily within the granules of mast cells and basophils.[1][2] Upon stimulation by an allergen, these cells degranulate, releasing histamine and other mediators.[3][4][5] However, circulating histamine is unstable and rapidly metabolized, making it a challenging biomarker.[6]

The primary route of histamine metabolism is through the enzyme histamine-N-methyltransferase (HNMT), which converts it to **1-methylhistamine**. [1] This metabolite is more stable than its precursor and is excreted in the urine.[3][6] Urinary **1-methylhistamine** levels show a high correlation with plasma histamine and are a reliable, non-invasive indicator of systemic histamine release and mast cell activity.[1][2][6][7][8] Consequently, quantifying **1-methylhistamine** is crucial for research into mast cell-related disorders like mastocytosis, anaphylaxis, and other severe allergic reactions.[1][6]

The **1-Methylhistamine** ELISA kit is a competitive immunoassay designed for the quantitative and sensitive determination of **1-methylhistamine** in various biological samples, including urine, plasma, and cell culture supernatants.[8][9]

Histamine Metabolism Pathway

Histamine is synthesized from histidine and primarily metabolized by two key enzymes: histamine-N-methyltransferase (HNMT) and diamine oxidase (DAO). The pathway mediated by HNMT produces **1-methylhistamine**, the target of this assay.

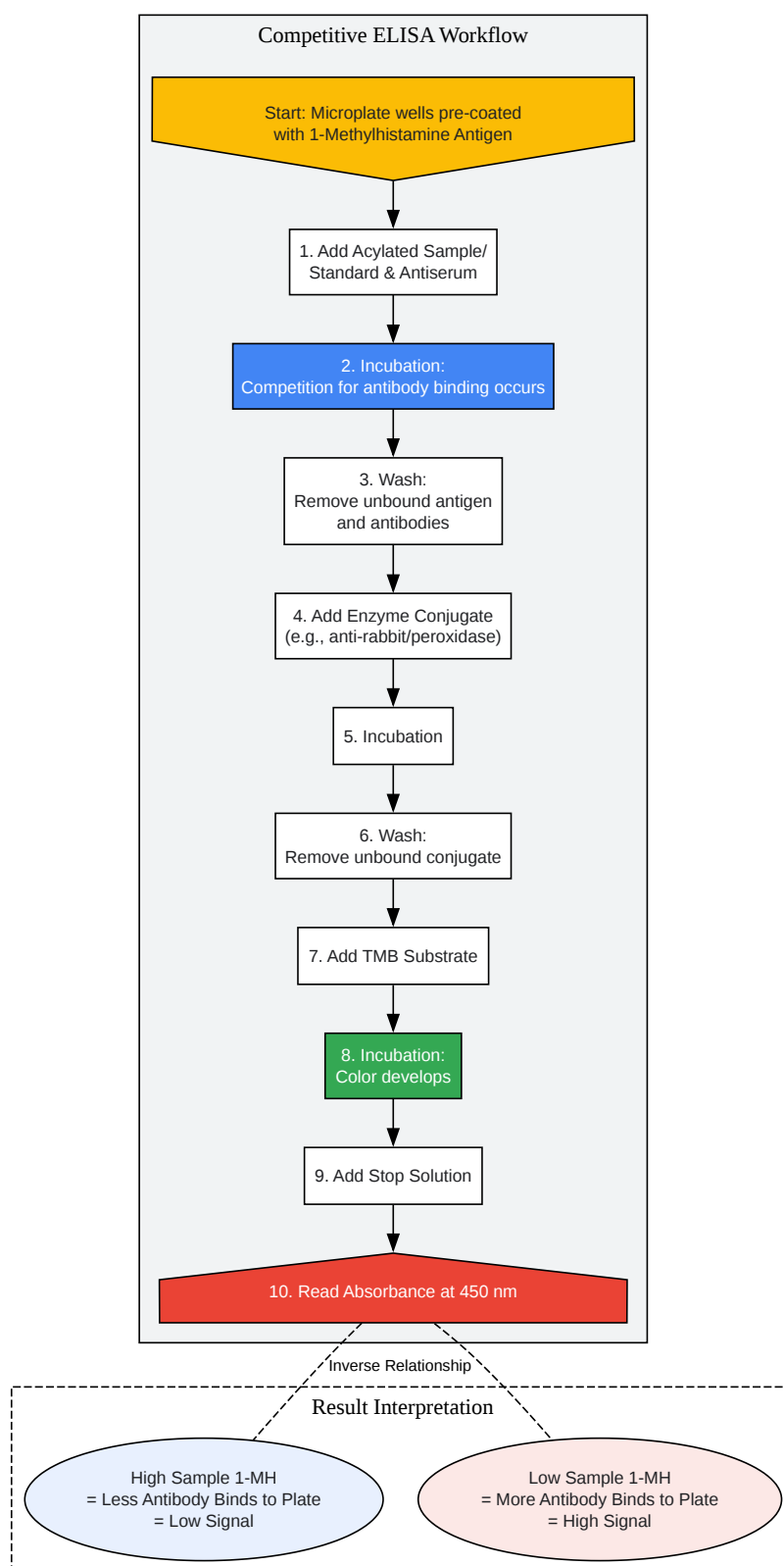


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Caption: Metabolic pathway of histamine to **1-methylhistamine** via HNMT.

Assay Principle

This kit utilizes a competitive enzyme immunoassay format. The assay involves a derivatization step where **1-methylhistamine** in the samples and standards is quantitatively converted to N-acyl-**1-methylhistamine**.^{[3][10]} This acylated **1-methylhistamine** then competes with a fixed amount of **1-methylhistamine** coated on the microtiter plate for a limited number of antiserum binding sites.^{[7][8]} An enzyme-linked secondary antibody is used for detection. The resulting color intensity, measured at 450 nm, is inversely proportional to the concentration of **1-methylhistamine** in the sample.^{[7][9]}



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Caption: Principle of the competitive **1-Methylhistamine** ELISA.

Kit Performance Characteristics

Quantitative data for a typical **1-Methylhistamine** ELISA kit are summarized below. Note that specific values may vary between manufacturers.

Parameter	Specification	Source(s)
Sample Types	Urine, Plasma, Cell Culture Supernatants	[8] [9]
Assay Format	Competitive ELISA	[7]
Detection Range	0 - 1000 ng/mL (Urine)	[10]
Sensitivity (Urine)	2.5 ng/mL	[1]
Sensitivity (Plasma)	0.13 - 0.2 ng/mL	[1] [11]
Cross-Reactivity	1-Methyl-Histamine: 0.03%	[11]
Assay Time	~2 hours to Overnight (protocol dependent)	[1] [10]
Regulatory Status	For Research Use Only (RUO)	[8] [10] [12]

Sample Handling and Preparation

Proper sample collection and storage are critical for accurate results.

- Urine:
 - Both spontaneous and 24-hour collected urine can be used.[\[3\]](#)
 - For 24-hour collection, use a bottle containing 10-15 mL of 6 M HCl as a preservative.[\[3\]](#)
 - Urine samples can be stored at -20°C for up to 6 months.[\[2\]](#)[\[3\]](#) Avoid repeated freeze-thaw cycles.[\[2\]](#)[\[3\]](#)
- Plasma:

- The recommended anticoagulant is EDTA.[2][7][8] Do not use hemolytic or lipemic samples.[2][7][8]
- Samples can be stored at 2-8°C for a few hours or at -20°C for up to 6 months.[2][7][8] Avoid repeated freeze-thaw cycles.[2][7][8]
- Cell Culture Supernatants:
 - Follow the same storage guidelines as for plasma samples.[2]

Experimental Protocols

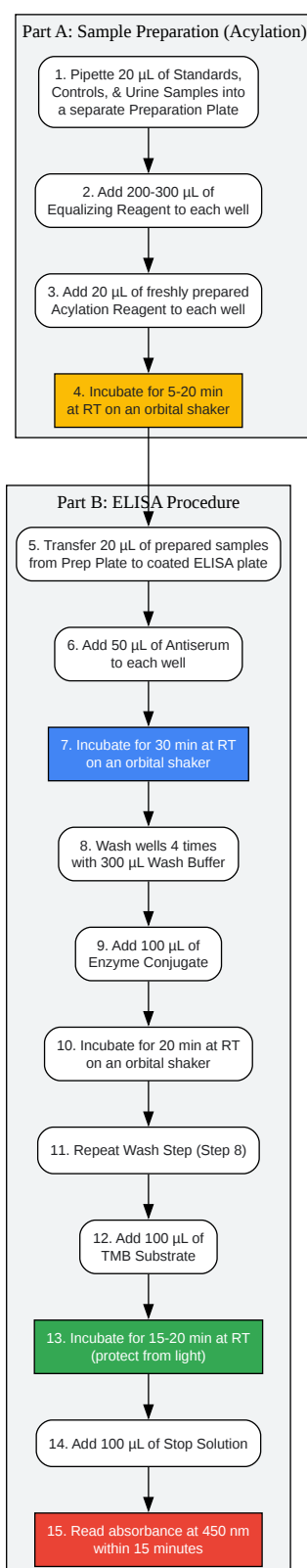
The following are generalized protocols. Always refer to the specific instructions provided with your kit. Duplicates are recommended for all standards, controls, and samples.[8]

Reagent Preparation

- Allow all reagents to reach room temperature before use.[7][9]
- Wash Buffer: If supplied as a concentrate (e.g., 50x), dilute the entire contents with distilled water to the final volume specified in the kit manual.[3]
- Equalizing Reagent: If lyophilized, reconstitute with the provided Diluent. Mix gently on a roller or shaker for at least 20-30 minutes until fully dissolved, avoiding foam formation.[3][7][8] Store at -20°C after reconstitution.[3][7][8]
- Acylation Reagent: Prepare fresh, just prior to use, according to the kit's instructions.

Protocol 1: Urine Sample Analysis

This protocol includes an acylation step to derivatize the **1-methylhistamine** in the sample.



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Caption: Step-by-step workflow for the **1-Methylhistamine** urine ELISA protocol.

Detailed Steps (Urine):

- Sample Preparation (Acylation):
 - Pipette 20 μ L each of standards, controls, and urine samples into the appropriate wells of the Preparation Plate.[\[3\]](#)
 - Add 200-300 μ L of Equalizing Reagent to each well.[\[3\]](#)[\[7\]](#)
 - Add 20 μ L of freshly prepared Acylation Reagent to each well and immediately proceed to the next step.[\[3\]](#)[\[7\]](#)
 - Incubate for 5-20 minutes at room temperature on an orbital shaker.[\[3\]](#)
- ELISA Procedure:
 - Transfer 20 μ L of the prepared mixture from each well of the Preparation Plate to the corresponding wells of the **1-methylhistamine** coated microtiter strips.[\[3\]](#)
 - Pipette 50 μ L of Antiserum into each well.[\[3\]](#)[\[7\]](#)
 - Incubate for 30 minutes at room temperature on an orbital shaker.[\[7\]](#)
 - Discard the contents of the wells and wash each well 4 times with 300 μ L of diluted Wash Buffer. Tap the plate on absorbent paper to remove residual liquid.[\[3\]](#)
 - Add 100 μ L of Enzyme Conjugate to each well.[\[3\]](#)
 - Incubate for 20 minutes at room temperature on an orbital shaker.[\[3\]](#)
 - Repeat the wash step as described above.[\[3\]](#)
 - Add 100 μ L of Substrate (TMB) to each well.[\[3\]](#)
 - Incubate for 15-20 minutes at room temperature, protected from direct light.[\[3\]](#)[\[7\]](#)
 - Add 100 μ L of Stop Solution to each well to terminate the reaction.[\[3\]](#)
 - Read the optical density at 450 nm within 15 minutes.[\[3\]](#)[\[9\]](#)

Protocol 2: Plasma and Cell Culture Sample Analysis

This protocol may differ significantly between kits. Some kits use an overnight incubation and do not require a separate acylation plate. Always follow the manufacturer's specific protocol.

Detailed Steps (Plasma/Cell Culture - Example Protocol):

- Pipette 50 μ L of Start Buffer into the respective wells of the coated microtiter strips.^{[7][9]}
- Pipette 50 μ L of each standard, control, and undiluted plasma/cell culture sample into the appropriate wells.^{[2][7]}
- Add 20 μ L of Antiserum to each well.^{[2][7]}
- Cover the plate and incubate for 15-20 hours (overnight) at 2-8°C.^{[2][9]}
- Follow steps for washing, conjugate addition, substrate addition, stopping, and reading as described in the urine protocol (Steps 8-15 in the workflow diagram).

Calculation of Results

- Calculate the average absorbance for each set of duplicate standards, controls, and samples.
- Create a standard curve by plotting the mean absorbance for each standard on the Y-axis against its concentration on the X-axis. A four-parameter logistic (4-PL) curve fit is often recommended.
- Determine the concentration of **1-methylhistamine** in each sample by interpolating its mean absorbance value from the standard curve.
- Multiply by any dilution factor used during sample preparation.

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